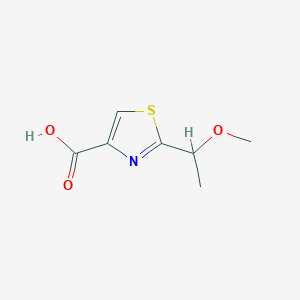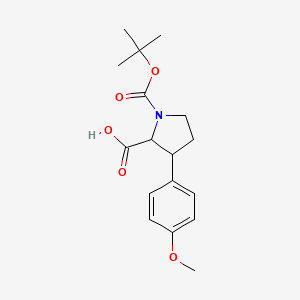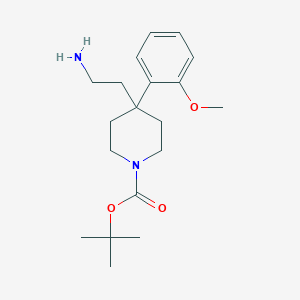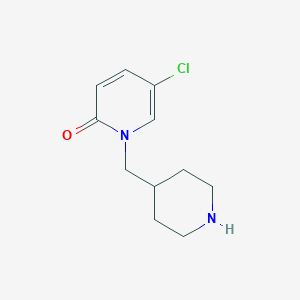
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid, also known as METCA, is a heterocyclic organic compound that has gained significant interest in scientific research. This compound has been widely studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Anti-Corrosion Properties
2-(1-Methoxyethyl)-1,3-thiazole-4-carboxylic acid derivatives have demonstrated potential in anti-corrosion applications. For example, thiazole hydrazones, closely related compounds, have been shown to effectively inhibit mild steel corrosion in acid media. These inhibitors exhibit a mixed-type action, suppressing both anodic and cathodic processes, and their efficiency is supported by thermodynamic, electrochemical, and quantum chemical parameters (Chaitra et al., 2016).
Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for antimicrobial properties. Studies indicate significant activity against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Noolvi et al., 2016).
Fungicidal and Antivirus Properties
Novel derivatives of this compound have exhibited good fungicidal activity at specific concentrations. Certain compounds within this class have shown over 50% activity against tested fungi and demonstrated effectiveness against Tobacco Mosaic Virus (TMV) in various models, suggesting potential applications in agricultural and virology research (Fengyun et al., 2015).
Synthesis of Complex Compounds
The chemical properties of this compound facilitate the synthesis of complex molecules. For example, it can be transformed into various derivatives like thiazole-5-carboxylates, which are used as intermediates in synthesizing more complex chemical structures. This aspect is vital for the creation of novel compounds in pharmaceutical and material sciences (Žugelj et al., 2009).
Anticancer Properties
Some derivatives of this compound have been identified as potential anticancer agents. For instance, 4-substituted methoxybenzoyl-aryl-thiazoles, derived from similar compounds, show improved antiproliferative activity against cancer cells and act through the inhibition of tubulin polymerization (Lu et al., 2009).
Supramolecular Aggregation
Research into thiazolidine-4-carboxylic acid derivatives, closely related to this compound, has explored their supramolecular aggregation behavior. This study contributes to understanding the formation of molecular assemblies with potential applications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Propiedades
IUPAC Name |
2-(1-methoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBVWDXWWBOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)

![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)